Product packaging for 6-Chlorospiro[indoline-3,4'-piperidine](Cat. No.:)

6-Chlorospiro[indoline-3,4'-piperidine]

Cat. No.: B8603189
M. Wt: 222.71 g/mol
InChI Key: QASQEQURBCSOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorospiro[indoline-3,4'-piperidine] (CAS 1093956-70-7) is a high-purity chemical building block featuring the privileged spirooxindole scaffold. This compound, with the molecular formula C12H15ClN2 and a molecular weight of 222.71, serves as a versatile precursor in medicinal chemistry and drug discovery . The spirooxindole core is a structure of high interest, found in numerous natural alkaloids and synthetic compounds with significant biological activities . This specific chloro-substituted analog is of particular value in the design and synthesis of novel bioactive molecules. Its primary research applications include development of antiproliferative agents, with the spirooxindole-piperidine structure being investigated for its promising efficacy against a variety of human cancer cell lines . Furthermore, related spiro[indoline-3,4'-piperidine] compounds have been historically studied for their potential effects on the central nervous system, indicating the scaffold's relevance in neuropharmacological research . The presence of the chlorine atom and the basic piperidine nitrogen also makes this compound an ideal intermediate for further synthetic elaboration through various cross-coupling and functionalization reactions . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClN2 B8603189 6-Chlorospiro[indoline-3,4'-piperidine]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C12H15ClN2/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2

InChI Key

QASQEQURBCSOQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Spiro Indoline 3,4 Piperidine and Analogues

Advances in Stereoselective Synthesis

The creation of specific stereoisomers of spiro[indoline-3,4'-piperidine] (B44651) is crucial for their application in medicinal chemistry, as different enantiomers and diastereomers can exhibit vastly different biological activities.

Asymmetric Approaches to Spirocyclic Oxindoles

Chiral spirooxindoles are considered privileged heterocyclic motifs due to their widespread presence in natural alkaloids and pharmaceuticals. Current time information in Le Flore County, US. The asymmetric synthesis of these compounds has been a long-standing challenge in organic synthesis. Current time information in Le Flore County, US. A variety of strategies have been developed to control the stereochemistry at the spirocyclic center. These approaches often utilize chiral auxiliaries, substrates, or catalysts to induce facial selectivity in key bond-forming reactions. The development of organocatalytic cascade reactions has proven to be a powerful tool for the asymmetric synthesis of spiro-cyclopropyl oxindole (B195798) derivatives, highlighting the potential for high stereocontrol. acs.org

Enantioselective Catalytic Methodologies

The use of chiral catalysts is a highly efficient method for the enantioselective synthesis of spirooxindoles. Both metal-based and organocatalytic systems have been successfully employed.

Organocatalysis, in particular, has seen significant advancements. Chiral phosphoric acids, for instance, have been used in the catalytic enantioselective oxidative rearrangement of indoles to afford enantioenriched spirooxindoles. nih.gov This method relies on dynamic kinetic resolution to achieve high enantioselectivity. nih.gov Furthermore, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been effective in promoting reactions like nucleophilic epoxidation of α-alkylidene oxindoles, leading to spiro-epoxyoxindoles with excellent enantioselectivity. nih.gov

Synergistic catalysis, combining a transition metal catalyst and a chiral organocatalyst, has also emerged as a powerful strategy. For example, the enantioselective ring-opening formal [3+2]-cycloaddition of spirovinylcyclopropyl oxindoles with enals has been achieved using a combination of palladium(0) and a chiral amine catalyst, yielding spirooxindoles with four contiguous stereocenters in good yields and excellent enantioselectivities. rsc.org

Below is a table summarizing various enantioselective catalytic methodologies for the synthesis of spirooxindoles.

Catalyst TypeReaction TypeKey FeaturesReference
Chiral Phosphoric AcidOxidative RearrangementDynamic kinetic resolution, access to enantioenriched spirooxindoles. nih.gov
Bifunctional OrganocatalystsNucleophilic EpoxidationHigh enantioselectivity for spiro-epoxyoxindoles. nih.gov
Palladium(0) / Chiral Amine[3+2] CycloadditionSynergistic catalysis, synthesis of spirooxindoles with multiple stereocenters. rsc.org
Chiral N,N'-dioxide-Nickel(II)1,3-Dipolar CycloadditionHigh enantioselectivity for spiro-isoxazoline-oxindoles.

Classical and Modern Synthetic Routes

A variety of synthetic routes, ranging from classical cyclization reactions to modern multi-component strategies, have been developed to construct the spiro[indoline-3,4'-piperidine] core.

Cyclization Reactions for Spiroindoline Formation

Cyclization reactions are a cornerstone in the synthesis of spiroindolines. These reactions can be broadly categorized based on the bond disconnection approach. A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization sequence has been developed to construct the spiroindoline skeleton using a chiral phosphoric acid catalyst. acs.org This method provides access to various spiroindolines in both a diastereoselective and enantioselective fashion. acs.org Another approach involves a TFA-mediated cyclization of Ugi adducts to synthesize spiroindolines. researchgate.net

Three-component reactions offer an efficient and atom-economical approach to building molecular complexity in a single step. The synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] has been achieved through a three-component reaction of 8-hydroxyquinoline, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of piperidine (B6355638). rhhz.netresearchgate.net Similarly, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized via the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Organocatalytic three-component cascade reactions have also been developed for the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. rsc.org

A notable example is the piperidine-promoted three-component reaction of ammonium (B1175870) acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds, which yields mutlifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org

The following table provides examples of three-component reactions for the synthesis of spiroindoline derivatives.

Reactant 1Reactant 2Reactant 3ProductCatalyst/ConditionsReference
8-HydroxyquinolineIsatinsMalononitrile/Ethyl CyanoacetateSpiro[indoline-3,4'-pyrano[3,2-h]quinolines]Piperidine rhhz.netresearchgate.net
ArylamineIsatinCyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]Acetic Acid beilstein-journals.org
IsatinsMalononitrile/CyanoacetatePhthalhydrazideSpiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]Quinidine-derived squaramide rsc.org
Ammonium AcetateIsatins3-Isatyl-1,4-dicarbonyl compoundsDispiro[indoline-3,2'-quinoline-3',3''-indoline]Piperidine beilstein-journals.org

Intramolecular oxidative coupling represents a powerful strategy for the formation of the spiroindoline scaffold. An efficient protocol has been developed that involves the intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides using iodine as the oxidant. nih.gov This is followed by a subsequent attack of an oxygen anion on the resulting imine moiety to furnish tetracyclic spiroindolines in moderate to good yields. nih.gov More recently, a step-economic strategy has been reported for the direct synthesis of spiro polycyclic N-heterocycles by merging oxidative coupling and a cascade palladium-catalyzed intramolecular oxidative cyclization. bohrium.com

Functional Group Tolerances and Universality of Starting Materials in Spirocyclic Syntheses

The utility of a synthetic method is often defined by its tolerance to a wide range of functional groups and its applicability to diverse starting materials. In the synthesis of spirocyclic indolines, several modern methods have demonstrated excellent functional group tolerance. researchgate.net

For instance, palladium-catalyzed tandem addition/cyclization reactions of 2-(2-aminoaryl)acetonitriles with arylboronic acids to form indole (B1671886) skeletons proceed with good functional group tolerance, accommodating halogen substituents that can be used for further synthetic modifications. organic-chemistry.org Visible-light-induced dearomatization reactions of indoles to generate fluorinated spirocyclic indolines also feature high chemo- and regioselectivity, and tolerate a variety of functional groups. researchgate.netacs.org This is particularly important for synthesizing complex molecules where sensitive functional groups must be preserved throughout the synthetic sequence. The broad substrate scope and mild reaction conditions associated with many of these modern methods enhance their potential for applications in medicinal and materials chemistry. researchgate.netrsc.org

Advanced Structural Elucidation Techniques for Spiro Indoline 3,4 Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of spiro[indoline-3,4'-piperidine] (B44651) derivatives, providing detailed information about the connectivity and spatial arrangement of atoms. mdpi.com High-field instruments and specialized probe technologies, coupled with multidimensional experiments and computational methods, enable a thorough characterization of these complex molecules.

The analysis of spiro[indoline-3,4'-piperidine] derivatives benefits significantly from high-field NMR spectrometers (e.g., 500 MHz and above). mdpi.comnysbc.org Higher magnetic fields increase chemical shift dispersion, resolving overlapping signals that are common in complex spin systems found in the indoline (B122111) and piperidine (B6355638) moieties. This enhanced resolution is critical for the accurate assignment of proton and carbon signals, particularly in densely populated aromatic and aliphatic regions of the spectrum.

The sensitivity of NMR experiments can be dramatically increased through the use of cryogenic probes (CryoProbes). bruker.com These probes operate by cooling the detection coils and preamplifiers to cryogenic temperatures (e.g., using liquid nitrogen or closed-cycle helium cryocoolers), which significantly reduces thermal electronic noise. bruker.comcornell.edu This reduction in noise can lead to a signal-to-noise ratio enhancement of up to five times compared to conventional room temperature probes. bruker.com

The key advantages of applying cryogenic probes to the study of spiro[indoline-3,4'-piperidine] derivatives include:

Analysis of Small Sample Quantities: The significant sensitivity gain allows for the acquisition of high-quality spectra from sub-milligram sample amounts, which is crucial when dealing with products of low-yield syntheses or rare natural product analogues. nysbc.orgresearchgate.net

Reduced Experiment Time: For a given sample concentration, the time required to achieve a desired signal-to-noise ratio is substantially reduced, increasing experimental throughput. bruker.com

Detection of Low-Concentration Species: Cryogenic probes are ideal for identifying and characterizing low-level impurities, reaction byproducts, or metabolites in complex mixtures. nysbc.orgresearchgate.net

Enabling Challenging Experiments: The enhanced sensitivity makes it feasible to perform inherently insensitive NMR experiments, such as 2D correlation spectra on low-gamma nuclei or on highly dilute samples. researchgate.netbruker.com

It is important to note that while the probe electronics are cryogenically cooled, the sample itself can be maintained at a user-defined temperature, ensuring that the compound's natural state is preserved during analysis. bruker.comcornell.edubruker.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure of spiro[indoline-3,4'-piperidine] derivatives by establishing through-bond and through-space atomic correlations. numberanalytics.com Advanced pulse sequences provide a comprehensive map of the molecular framework.

Commonly employed 2D NMR pulse sequences include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH). libretexts.orgomicsonline.org For a 6-chlorospiro[indoline-3,4'-piperidine] scaffold, COSY spectra would reveal the connectivity between protons within the aromatic ring of the indoline system and map out the sequence of methylene (B1212753) groups in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. numberanalytics.comlibretexts.org It is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. This allows for the unambiguous identification of CH, CH₂, and CH₃ groups within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment detects couplings between protons and carbons over two to three bonds (²JCH, ³JCH). numberanalytics.com HMBC is critical for connecting different structural fragments. For instance, it can establish the link between the indoline and piperidine rings through the spiro-carbon atom by showing correlations from protons on adjacent carbons to the spiro-carbon. It is also instrumental in confirming the position of substituents, such as the chlorine atom on the indoline ring.

The following table summarizes the application of these key 2D NMR techniques for the structural analysis of spiro[indoline-3,4'-piperidine] derivatives.

Experiment Type of Correlation Information Gained for Spiro[indoline-3,4'-piperidine] Scaffold
COSY ¹H-¹H through 2-3 bonds- Maps proton connectivity in the aromatic indoline ring.- Establishes the sequence of CH₂ groups in the piperidine ring.
HSQC ¹H-¹³C through 1 bond- Assigns carbon atoms that are directly bonded to protons.- Differentiates between CH, CH₂, and CH₃ groups.
HMBC ¹H-¹³C through 2-3 bonds- Confirms the connectivity across the spiro-carbon.- Establishes the position of the chlorine substituent and other functional groups.- Links different spin systems together to build the complete molecular structure.

This table is interactive. You can sort and filter the data.

To further validate spectral assignments and distinguish between potential isomers, experimental NMR data can be compared with theoretically calculated chemical shifts. iau.ir Density Functional Theory (DFT) has become a powerful tool for the accurate prediction of NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. iau.irresearchgate.net

The computational process typically involves two main steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is performed using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d,p)). iau.ir

NMR Calculation: Using the optimized geometry, the ¹³C and ¹H magnetic shielding tensors are calculated with the GIAO method at the same or a higher level of theory. iau.ir The calculated shielding values are then referenced against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same theoretical level, to yield chemical shifts (δ).

This computational approach is particularly valuable for spirocyclic systems where the rigid conformation can lead to unusual chemical shifts that are difficult to assign solely based on empirical data. A strong correlation between the calculated and experimental ¹³C NMR chemical shifts provides high confidence in the assigned structure. iau.irescholarship.org

The table below shows a representative comparison between experimental ¹³C NMR data for a spirooxindole compound and values calculated using DFT methods, illustrating the predictive power of this technique. iau.ir

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (B3LYP/6-31G(d,p)) Difference (ppm)
C2 (C=O)179.8181.11.3
C3 (Spiro)74.975.50.6
C3a130.2131.51.3
C4129.5130.20.7
C5124.9125.80.9
C6122.9123.40.5
C7110.1111.00.9
C7a141.5142.30.8

This table is interactive and showcases the close agreement between experimental and DFT-calculated NMR chemical shifts for a related spiro compound. iau.ir

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a cornerstone technique for the molecular characterization of synthesized compounds, providing precise molecular weight and elemental composition information. When coupled with chromatographic separation and tandem fragmentation techniques, it offers deep structural insights.

Tandem mass spectrometry (MS/MS) is a powerful method used to deduce the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the protonated molecule [M+H]⁺ of 6-Chlorospiro[indoline-3,4'-piperidine], is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation pathways are governed by the underlying chemical structure, and the resulting product ion spectrum serves as a structural fingerprint. For the 6-Chlorospiro[indoline-3,4'-piperidine] skeleton, fragmentation is expected to occur through characteristic pathways involving the indoline and piperidine rings. The analysis of these pathways helps to confirm the connectivity and identity of the compound. For instance, the fragmentation of related piperidine alkaloids often involves an initial loss of water or other substituents from the ring. scielo.br The presence of the chlorine atom also provides a distinct isotopic pattern that aids in identification.

In synthetic chemistry, compounds are rarely produced in a completely pure state. Liquid chromatography-mass spectrometry (LC-MS) is an essential hyphenated technique for the analysis of complex mixtures, such as crude reaction products or metabolic assays. mdpi.com

In an LC-MS system, the sample mixture is first injected into a liquid chromatograph. The components of the mixture are separated based on their differential interactions with the stationary phase (in the column) and the mobile phase. As each separated component elutes from the chromatography column, it is introduced directly into the ion source of the mass spectrometer. The MS then provides mass information for each component, allowing for the identification of the target compound, starting materials, intermediates, and byproducts in a single run.

The use of High-Resolution Mass Spectrometry (HRMS) in LC-HRMS systems provides highly accurate mass measurements (typically to within 5 ppm). mdpi.comnih.gov This level of precision allows for the determination of the elemental formula for each detected ion, providing a very high degree of confidence in the identification of 6-Chlorospiro[indoline-3,4'-piperidine] and its derivatives in a complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. In the context of spiro[indoline-3,4'-piperidine] derivatives, GC-MS can be employed to separate complex mixtures and identify individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The utility of GC-MS for this class of compounds is contingent on their volatility. Derivatives can be chemically modified (derivatized) to increase their volatility, making them amenable to GC analysis. While specific GC-MS studies on 6-Chlorospiro[indoline-3,4'-piperidine] are not extensively detailed in the literature, the technique remains a fundamental tool for purity assessment and identification of volatile intermediates or byproducts from its synthesis.

UPLC-QTOF-MS for Accurate Mass Measurement

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is an essential tool for the analysis of non-volatile compounds and provides highly accurate mass measurements, which are crucial for confirming elemental compositions. nih.gov The UPLC system offers high-resolution separation of components in a mixture, which are then ionized and analyzed by the QTOF mass spectrometer. nih.gov This technique is particularly valuable for confirming the identity of newly synthesized compounds.

In the characterization of novel spiro[indole-3,4'-pyridine] derivatives, high-resolution mass spectrometry (HRMS) is routinely used to confirm the molecular formula of the target compounds. mdpi.com For instance, HRMS analysis of newly synthesized spiro[indole-3,4'-pyridine]-2'-thiolates confirmed their elemental composition by matching the experimentally measured m/z value with the calculated value, often with a mass accuracy error of less than 5 ppm. mdpi.com This level of precision allows for the unambiguous determination of the molecular formula, a critical step in structural elucidation. mdpi.comnih.gov

X-ray Diffraction and Electron Diffraction for Crystalline Structure

X-ray and electron diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation of molecules within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. mdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis provides the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For complex heterocyclic systems like spiro[indoline-3,4'-piperidine] derivatives, SC-XRD provides unequivocal proof of structure. nih.gov For example, the molecular structure of 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], a related chloro-substituted spiro compound, was definitively established by this method. researchgate.net Similarly, the structures of various novel and complex dispiro[indoline] compounds have been confirmed through X-ray diffraction, revealing the relative trans-configuration of the oxindole (B195798) scaffolds. beilstein-journals.org

Analysis of a related compound, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, revealed a triclinic crystal system with a P-1 space group. eurjchem.com Such studies yield precise crystallographic data that are essential for understanding the molecule's solid-state conformation and intermolecular interactions. eurjchem.commdpi.com

ParameterExample Value (for a related chloro-spiroindoline derivative)Reference
Crystal SystemTriclinic eurjchem.com
Space GroupP-1 eurjchem.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com
Volume (ų)900.07(5) mdpi.com

Note: Data presented is for a representative related compound to illustrate the type of information obtained from SC-XRD analysis.

Micro-Electron Diffraction (microED) for Microcrystalline Samples

Micro-Electron Diffraction (microED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the structure of molecules from nano- or micron-sized crystals. nih.govmdpi.com This method is particularly advantageous when samples are too small or imperfect for traditional X-ray diffraction techniques. mdpi.com The strong interaction between electrons and matter allows for the acquisition of high-quality diffraction data from crystals that are orders of magnitude smaller than those required for SC-XRD. mdpi.com

The application of microED is growing rapidly within the pharmaceutical industry as it can provide high-resolution crystal structures without the time-consuming need to grow large single crystals. nih.gov For novel compounds like 6-Chlorospiro[indoline-3,4'-piperidine], which may initially be produced as microcrystalline powders, microED offers a pathway to rapid and definitive structural determination, providing crucial information on atomic connectivity and stereochemistry that would otherwise be inaccessible. nih.govmdpi.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the energy levels of molecules. These methods are used to identify the functional groups present in a molecule and to confirm its structural integrity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint" that is useful for structural confirmation.

For 6-Chlorospiro[indoline-3,4'-piperidine], characteristic absorption bands would be expected for the N-H bonds of the indoline and piperidine rings, C-H bonds of the aromatic and aliphatic portions, C=C bonds of the benzene (B151609) ring, and the C-Cl bond. In related chloro-substituted spiro[indoline] compounds, characteristic peaks have been identified for C=C (aromatic), C-N (aromatic), and C-Cl bonds. researchgate.net The presence and position of these bands in an IR spectrum help to confirm the successful synthesis of the target structure. mdpi.commdpi.com

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Indoline, Piperidine)Stretching3300 - 3500 mdpi.com
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000 mdpi.com
C=C (Aromatic)Stretching1600 - 1620 researchgate.net
C-N (Aromatic)Stretching1250 - 1350 researchgate.net
C-Cl (Aromatic)Stretching700 - 800 researchgate.net

Note: Wavenumbers are approximate and can vary based on the specific molecular environment.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique for characterizing the electronic structure of molecules containing chromophores. In the case of 6-Chlorospiro[indoline-3,4'-piperidine] and its derivatives, the indoline moiety serves as the primary chromophore. The electronic transitions within this aromatic system are responsible for the absorption of ultraviolet radiation.

The absorption spectrum of the indoline core is influenced by the substitution pattern on the aromatic ring and the nature of the solvent. The chlorine atom at the 6-position of the indoline ring in 6-Chlorospiro[indoline-3,4'-piperidine] is expected to act as an auxochrome. Auxochromes can modify the absorption characteristics of a chromophore, typically causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax), as well as changes in the molar absorptivity (ε). Specifically, the presence of a halogen substituent like chlorine can lead to a slight bathochromic shift of the π → π* transitions of the benzene ring within the indoline structure. core.ac.uknih.gov

The UV-visible spectrum of spiro[indoline-3,4'-piperidine] derivatives in a non-polar solvent like cyclohexane (B81311) would typically exhibit absorption bands characteristic of the substituted benzene chromophore. For instance, one might observe bands corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The exact positions and intensities of these bands provide insights into the electronic environment of the molecule.

To illustrate the typical UV-Visible spectral data for a substituted indoline, the following table presents hypothetical absorption maxima for 6-Chlorospiro[indoline-3,4'-piperidine] in methanol, based on the known spectral characteristics of similar compounds.

Table 1: Representative UV-Visible Absorption Data for 6-Chlorospiro[indoline-3,4'-piperidine] This data is illustrative and based on the spectral properties of related substituted indoline compounds.

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Methanol ~255 ~8,000 π → π*

Ion Mobility Spectrometry (IMS) for Gas-Phase Structural Interpretation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the characterization of complex mixtures and the differentiation of isomers. nih.govresearchgate.net For spiro[indoline-3,4'-piperidine] derivatives, IMS can offer valuable insights into their gas-phase conformations and structural integrity.

The fundamental principle of IMS involves measuring the drift time of an ion through a gas-filled drift tube under the influence of a weak electric field. The drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its effective size and shape in the gas phase. nih.gov Different conformers of the same molecule can have distinct CCS values, allowing for their separation and characterization.

In the context of 6-Chlorospiro[indoline-3,4'-piperidine], IMS can be employed to:

Confirm Structural Homogeneity: By observing a single peak in the ion mobility spectrum, one can infer the presence of a single dominant conformation in the gas phase.

Separate Conformational Isomers: The piperidine ring in spiro[indoline-3,4'-piperidine] derivatives can adopt different chair and boat conformations. acs.orgrsc.orgresearchgate.net These different spatial arrangements would result in distinct CCS values, which could be resolved by IMS.

Characterize Molecular Size and Shape: The experimentally determined CCS value provides a quantitative measure of the ion's three-dimensional structure, which can be compared with theoretical models to validate predicted conformations.

The following table provides a hypothetical example of the type of data that could be obtained from an IMS-MS analysis of 6-Chlorospiro[indoline-3,4'-piperidine], illustrating the separation of two potential conformers.

Table 2: Hypothetical Ion Mobility Spectrometry Data for Conformers of 6-Chlorospiro[indoline-3,4'-piperidine] This data is for illustrative purposes to demonstrate the potential application of IMS.

Conformer Drift Time (ms) Collision Cross-Section (CCS) (Ų) Proposed Conformation
1 12.5 150.2 Axial-like orientation of a substituent

Pharmacological Target Identification and Mechanistic Investigations in Preclinical Models

Kinase Inhibition Profiles of Spiro[indoline-3,4'-piperidine]-2-ones

Derivatives of the spiro[indoline-3,4'-piperidine]-2-one scaffold have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, demonstrating significant potential as dual inhibitors of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) nih.govnih.gov. One notable derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, was identified as a highly potent and selective dual inhibitor nih.govnih.gov. Preclinical studies have shown that this compound can effectively inhibit c-Met phosphorylation in vivo and lead to significant tumor growth inhibition in human gastric carcinoma xenograft models nih.govnih.gov. The dual targeting of c-Met and ALK is a recognized therapeutic strategy, as evidenced by the clinical success of inhibitors like Crizotinib nih.gov.

Table 1: In Vitro Potency of a Lead Spiro[indoline-3,4'-piperidine]-2-one Derivative

Target KinaseBiochemical IC50 (nM)Cellular Potency
c-MetSingle-digit nM<100 nM
ALKSingle-digit nM<100 nM

IC50: Half-maximal inhibitory concentration. Data pertains to compound 5b (SMU-B) from the cited research. nih.gov

The inhibitory action of these spiro[indoline-3,4'-piperidine]-2-one derivatives is attributed to their specific binding within the ATP-binding pocket of the target kinases. This binding prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. The structural design of these inhibitors allows for key interactions with the kinase domain, leading to their potent inhibitory effects. While the precise molecular interactions of 6-Chlorospiro[indoline-3,4'-piperidine] itself have not been detailed in the available literature, the broader class of spiro[indoline-3,4'-piperidine]-2-ones provides a foundational understanding of their mechanism of action.

Other Receptor and Enzyme Interactions

Beyond kinase inhibition, the spiro[indoline-3,4'-piperidine] (B44651) scaffold has been explored for its activity against other important biological targets.

Research into novel spiroindoline derivatives has identified their potential as selective inhibitors of Tankyrase (TNKS) nih.gov. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often implicated in cancer nih.gov. While specific studies on the 6-chloro substituted variant are not available, the discovery of spiroindoline derivatives as potent TNKS inhibitors suggests a potential avenue for the therapeutic application of this chemical class nih.gov. One such derivative, RK-287107, demonstrated high selectivity for TNKS over PARP1 and effectively inhibited the proliferation of a human colorectal cancer cell line nih.gov.

The sigma-1 receptor, a unique intracellular chaperone protein, has been identified as a target for various therapeutic agents nih.gov. The spiropiperidine scaffold is a common feature in many sigma-1 receptor ligands researchgate.net. Although direct evidence for the interaction of 6-Chlorospiro[indoline-3,4'-piperidine] with the sigma-1 receptor is not present in the current body of literature, the structural similarities to known sigma-1 receptor ligands suggest that this is a plausible area for future investigation. Sigma-1 receptors are involved in modulating a variety of cellular functions, and ligands for this receptor are being explored for their potential in treating a range of neurological and psychiatric disorders nih.gov.

The impact of spiro-fused heterocyclic compounds on DNA and cell cycle progression is an active area of research. While direct studies on the DNA binding properties of 6-Chlorospiro[indoline-3,4'-piperidine] have not been reported, related spirooxindole derivatives have been investigated for their interactions with DNA and their ability to influence the cell cycle rsc.orgresearchgate.net. For instance, certain spirooxindole derivatives have been shown to act as DNA gyrase inhibitors, suggesting a potential mechanism of antibacterial activity through interference with DNA replication rsc.org. Furthermore, some spiro-fused compounds have been observed to induce cell cycle arrest, a key mechanism for controlling cell proliferation and a common feature of many anticancer agents mdpi.com. Studies on other spiro-cyclic 2-oxindole derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis, often accompanied by cell cycle arrest at specific phases researchgate.net. These findings in related compounds suggest that the 6-Chlorospiro[indoline-3,4'-piperidine] core structure may have the potential to influence these fundamental cellular processes, though specific research is required to confirm this.

Sodium Channel Modulators

While direct evidence for the activity of 6-Chlorospiro[indoline-3,4'-piperidine] as a sodium channel modulator is not extensively documented in publicly available research, the broader class of spiro-piperidine compounds has been investigated for such properties. A patent for cyclopropyl-spiro-piperidine compounds describes their utility as blockers of voltage-gated sodium channels for conditions like pain, epilepsy, and various neurological disorders. wipo.int This suggests that the spiro-piperidine scaffold is a viable pharmacophore for interacting with sodium channels. Further research is required to determine if the 6-chloro-indoline substitution confers specific sodium channel modulating activity.

SIRT1, Mdm2-p53, PLK4 Inhibition

Research into the mechanism of action of spiro[indoline-3,4'-piperidine] derivatives has identified several key intracellular targets involved in cancer progression.

SIRT1 Inhibition: Novel N-indolylmethyl substituted spiroindoline-3,2′-quinazolines, which share a core spiro-indoline structure, have been designed and synthesized as potential inhibitors of SIRT1 (Sirtuin 1). nih.gov SIRT1 is a histone deacetylase involved in cellular regulation and is a promising target in oncology. Certain synthesized compounds demonstrated encouraging, dose-dependent inhibition of Sir2, the yeast homolog of mammalian SIRT1, in in-vitro assays. wipo.intnih.gov

Mdm2-p53 Inhibition: A significant area of investigation for spiro-indoline compounds is the inhibition of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. nih.govmdpi.com The p53 protein is a critical tumor suppressor, and its function is often inhibited by direct binding to MDM2 in many cancers. nih.gov Small molecules that block this interaction can reactivate p53's tumor-suppressing functions. nih.gov Extensive structure-activity relationship studies have led to the discovery of spirooxindole derivatives, including those with a 6-chloro substitution on the indoline (B122111) ring, that exhibit very high affinity for MDM2, with Ki values of less than 1 nM. nih.gov One such compound, BI-0252, which features a 6-chloro-spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole] core, has demonstrated potent and selective inhibition of the MDM2-p53 interaction. nih.govacs.org These inhibitors have been shown to induce the upregulation of MDM2, p53, and p21 proteins in xenograft tumor tissues, indicating a strong activation of the p53 pathway. nih.gov

PLK4 Inhibition: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and is considered a target for cancer therapy due to its role in mitotic progression. mdpi.com While direct studies on 6-Chlorospiro[indoline-3,4'-piperidine] are limited, related spirooxindole-pyrrolidine derivatives have been synthesized and evaluated as PLK4 inhibitors. Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of PLK4, and some have shown inhibitory activity against cancer cell lines, suggesting their potential anticancer activity may result from PLK4 enzyme inhibition.

Analysis of Molecular Interactions with Biological Receptors

Molecular docking studies have been instrumental in understanding the interactions of spiro[indoline-3,4'-piperidine] derivatives with their biological targets. For SIRT1 inhibitors, docking results suggest that the benzene (B151609) ring of the tetrahydroquinazoline (B156257) portion of the spiro compound occupies a deep hydrophobic pocket of the protein, with hydrogen bonding interactions further stabilizing the ligand-receptor complex. nih.gov

In the context of MDM2-p53 inhibition, the spirooxindole core has been optimized to fit into the binding pocket of MDM2. nih.govnih.govacs.org For PLK4 inhibitors, docking studies have identified key interactions within the ATP binding site, with some spirooxindole derivatives showing favorable LibDock scores, indicating a high potential for binding and inhibition.

Derivatives of 6-Chlorospiro[indoline-3,4'-piperidine] have also been identified as potent dual inhibitors of c-Met and Anaplastic Lymphoma Kinase (ALK). nih.gov A specific derivative, compound 5b (SMU-B), was found to have single-digit nanomolar biochemical potency against both kinases. nih.gov Modeling studies showed that the 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] moiety is well-tolerated in the c-Met kinase binding site. nih.gov

Preclinical Efficacy in Disease Models (Excluding Clinical Human Trials)

The therapeutic potential of compounds based on the 6-Chlorospiro[indoline-3,4'-piperidine] scaffold has been demonstrated in various preclinical models of disease.

Derivatives of spiro[indoline-3,4'-piperidine] have shown significant antiproliferative activity against a range of human cancer cell lines. nih.gov For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, which includes chloro-substituted analogs, have demonstrated promising potency. nih.gov Compound 6l, with a chloro-substitution on the indoline ring, showed an IC50 of 3.986 µM against the MCF7 breast cancer cell line. nih.gov Other halogenated derivatives have also shown significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines. connectjournals.com

The antiproliferative activity of these compounds has been evaluated against several cell lines, with results summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6l (R = 4-ClC6H4, R′ = Et, R″ = Cl)MCF7Breast Cancer3.986 nih.gov
Compound 6m (R = 4-BrC6H4, R′ = Me, R″ = H)MCF7Breast Cancer3.597 nih.gov
Compound 6mHCT116Colon Cancer3.236 nih.gov
Compound 6mA431Skin Cancer2.434 nih.gov
Compound 6jPaCa-2Pancreatic Cancer8.830 nih.gov
Compound 6kPaCa-2Pancreatic Cancer8.830 nih.gov
SSSK16MCF-7Breast Cancer0.44 connectjournals.com
SSSK17MCF-7Breast Cancer0.04 connectjournals.com
SSSK19MCF-7Breast Cancer21.6 connectjournals.com

The in vivo efficacy of spiro[indoline-3,4'-piperidine] derivatives has been demonstrated in xenograft models of human cancer. A potent c-Met/ALK dual inhibitor, compound 5b (SMU-B), which has a spiro[indoline-3,4'-piperidine]-2-one core, showed significant tumor growth inhibition of over 50% in GTL-16 human gastric carcinoma xenograft models. nih.gov In these studies, the compound was orally bioavailable and well-tolerated. nih.gov

Similarly, spirooxindole inhibitors of the MDM2-p53 interaction have shown in vivo efficacy. nih.govnih.govacs.org Compound 60 (AA-115/APG-115), a highly potent MDM2 inhibitor, is capable of achieving complete and long-lasting tumor regression in vivo and has entered phase I clinical trials. nih.gov Another compound, BI-0252, also demonstrated in vivo efficacy in a SJSA-1 xenograft model, even when administered as a single dose. nih.govacs.org

The spiro[indoline-3,4'-piperidine] scaffold has also been explored for its potential in treating parasitic diseases.

Antileishmanial Activity: New spiro-piperidine derivatives have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania major. researchgate.net Many of these derivatives showed promising activity against both the promastigote and amastigote forms of the parasite, with some compounds exhibiting superior activity to the standard drug miltefosine. researchgate.net The most active compounds had IC50 values in the sub-micromolar range against the amastigote form. researchgate.net

Antiplasmodial Activity: A series of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones were prepared and assessed for their in vitro antiplasmodial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Several of these compounds showed antiplasmodial activity in the low micromolar range against the drug-resistant FCR-3 strain (IC50 = 1.52–4.20 µM) and the drug-sensitive 3D7 strain (IC50 = 1.31–1.80 µM). nih.gov

The anti-parasitic activities of various spiro-piperidine derivatives are summarized in the table below.

Compound TypeParasiteActivityIC50 Range (µM)Reference
Spiro-piperidine derivativesLeishmania major (amastigote)Antileishmanial0.50 - 0.89 researchgate.net
3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-onesPlasmodium falciparum (FCR-3 strain)Antiplasmodial1.52 - 4.20 nih.gov
3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-onesPlasmodium falciparum (3D7 strain)Antiplasmodial1.31 - 1.80 nih.gov

Analgesic Effects in Animal Models

Comprehensive searches of scientific literature and publicly available data did not yield any specific studies investigating the analgesic effects of 6-Chlorospiro[indoline-3,4'-piperidine] in animal models. Consequently, there is no research data to report on its potential efficacy in models of nociceptive, inflammatory, or neuropathic pain.

While the broader class of piperidine-containing compounds has been explored for various pharmacological activities, including analgesia, specific preclinical data for the 6-chloro substituted spiro[indoline-3,4'-piperidine] is not available in the reviewed sources. Research into the analgesic properties of this particular chemical entity has not been published or is not in the public domain. Therefore, no data tables or detailed research findings on its analgesic effects can be provided.

Computational Chemistry and Molecular Modeling for Spiro Indoline 3,4 Piperidine Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of the spiro[indoline-3,4'-piperidine] (B44651) scaffold, to the active site of a protein.

Molecular docking simulations are instrumental in predicting how spiro[indoline-3,4'-piperidine] derivatives position themselves within a target's binding pocket. The primary goal is to identify the most stable binding conformation, often referred to as the binding mode or pose. This prediction is quantified by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy score generally indicates a more stable ligand-protein complex.

For instance, in studies involving the broader class of spiro[indole-3,4'-pyridine] derivatives, molecular docking has been used to predict their affinity for the transcriptional regulator protein PqsR of Pseudomonas aeruginosa. These studies revealed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a strong potential for interaction researchgate.netmdpi.com. Similarly, various spirooxindole derivatives, which share a core structural motif, were docked against cancer-related proteins like CD44, EGFR, AKR1D1, and HER-2, with calculated binding affinities reaching as low as -8.73 kcal/mol mdpi.com. These examples highlight how docking is used to screen and rank potential inhibitors based on their predicted binding strength before their synthesis and biological evaluation.

Table 1: Predicted Binding Affinities of Spiro[indoline-3,4'-piperidine] Analogs Against Various Protein Targets
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
Spiro[indole-3,4'-pyridine] derivativesPqsR (P. aeruginosa)-5.8 to -8.2
Spirooxindole derivative (4a)CD-44-6.65
Spirooxindole derivative (4a)EGFR-6.55
Spirooxindole derivative (4a)AKR1D1-8.73
Spirooxindole derivative (4a)HER-2-7.27

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues lining the active site of the target protein. This information is crucial for understanding the structural basis of molecular recognition and for guiding lead optimization.

Key interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For example, docking studies of spiro[indoline-3,4'-piperidine]-2-one derivatives with the c-Met kinase domain revealed that the oxindole (B195798) part of the scaffold commonly forms hydrogen bonds with residues in the hinge region of the kinase. In another study, the binding of a spirooxindole derivative to the HER-2 active site was stabilized by interactions with a multitude of residues, including Gly77, Ser78, Val734, Ala751, Met801, and Leu852 . The specific types of interactions, such as conventional hydrogen bonds, Pi-Sigma, Pi-Sulfur, and alkyl interactions, can be visualized and analyzed to explain the compound's activity and selectivity researchgate.netmdpi.com. This detailed understanding allows chemists to design modifications to the 6-Chlorospiro[indoline-3,4'-piperidine] structure to enhance these key interactions and improve potency.

Table 2: Key Amino Acid Interactions for Spiro[indoline-3,4'-piperidine] Analogs in Protein Active Sites
Compound ClassProtein TargetKey Interacting ResiduesPrimary Interaction Type
Spiro[indoline-3,4'-piperidine]-2-onesc-Met KinaseHinge Region ResiduesHydrogen Bonding
Spirooxindole derivative (4a)HER-2Gly77, Ser78, Val734, Ala751, Met801, Leu852Multiple (H-bonds, hydrophobic)
Spiro[indole-3,4'-pyridine] derivativesPqsRNot specifiedH-bonds, Pi-Sigma, Pi-Sulfur, Alkyl

Molecular Dynamics Simulations for Conformational Analysis and Target Flexibility

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the protein and ligand over time. For a molecule like 6-Chlorospiro[indoline-3,4'-piperidine], MD simulations are essential for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the target protein.

By simulating the system's behavior over nanoseconds or longer, researchers can verify if the key interactions predicted by docking are maintained. MD is also used for conformational analysis of the spirocyclic scaffold itself, exploring the different chair and boat conformations of the piperidine (B6355638) ring and how the 6-chloro substitution might influence this equilibrium. Furthermore, these simulations can reveal changes in the protein's shape upon ligand binding, a phenomenon known as induced fit, which is not always captured by rigid docking protocols. For example, MD simulations can be used to simulate mutations in a target protein, such as in a kinase gatekeeper residue, to predict whether a derivative can maintain its binding and efficacy, thus helping to design compounds that can overcome drug resistance rsc.org.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to calculate molecular properties, geometries, and reaction energetics for compounds like 6-Chlorospiro[indoline-3,4'-piperidine].

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For the spiro[indoline-3,4'-piperidine] scaffold, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (which can be compared with experimental IR spectra), and determine electronic properties such as the distribution of charges and the energies of molecular orbitals (HOMO and LUMO).

In a study on a related 3-chloro-3-methylpiperidin-4-one compound, DFT calculations using the B3LYP/6–31+G(d,p) basis set were performed to determine the optimized geometric parameters. The results showed excellent agreement with the molecular structure obtained from single-crystal X-ray diffraction, confirming the distorted chair conformation of the piperidine ring nih.gov. DFT is also applied to elucidate complex reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathways for the synthesis of these intricate spirocyclic systems.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In conjunction with virtual screening, it provides a powerful platform for identifying novel hits from vast compound libraries that feature the spiro[indoline-3,4'-piperidine] core.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based virtual screening docks large libraries of compounds into the active site of a target protein to identify those with the best predicted fit. For example, a 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one scaffold, structurally related to the spiro[indoline-3,4'-piperidine] core, was identified as a hit for aminergic G-protein coupled receptors through a virtual fragment screening campaign. The spiro[indoline-3,4'-piperidine] framework is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Therefore, chemical libraries are often designed around this core structure by systematically varying substituents on the indoline (B122111) and piperidine rings to explore the chemical space and discover new leads for diverse therapeutic targets.

Resistance Mutation Mapping

A significant challenge in drug development, particularly for targeted therapies like kinase inhibitors, is the emergence of drug resistance due to mutations in the target protein. Computational methods offer a powerful approach to proactively map potential resistance mutations.

This process, known as resistance mutation mapping, involves creating in silico models of the target protein with various amino acid substitutions. The 6-Chlorospiro[indoline-3,4'-piperidine] compound is then docked into the binding site of both the original (wild-type) and the mutated protein models. By comparing the predicted binding energies and interactions, researchers can identify mutations that are likely to reduce the compound's binding affinity.

Key steps in computational resistance mutation mapping:

Model Generation: A high-resolution 3D structure of the target protein is used as a template. Specific amino acid residues in the binding pocket are computationally mutated.

Molecular Docking: 6-Chlorospiro[indoline-3,4'-piperidine] is docked into the binding site of each mutant model to predict the most stable binding pose and estimate the binding affinity (docking score).

Analysis: A significant decrease in the predicted binding affinity for a particular mutant suggests that this mutation could confer resistance to the compound.

This systematic analysis creates a "resistance map" that highlights hotspots in the protein where mutations are most likely to impact drug efficacy. This information is invaluable for designing next-generation inhibitors that can overcome or avoid these resistance mechanisms.

Target Protein MutationPredicted Change in Binding Affinity (kcal/mol)Potential for Resistance
Wild-Type-10.5 (Reference)N/A
V1180L-10.2Low
G1202R-6.8High
L1196M-7.5Moderate
F1245C-9.9Low

Free-Energy Perturbation (FEP) for Mutation Impact

While molecular docking provides a rapid assessment of binding, Free-Energy Perturbation (FEP) offers a more quantitatively rigorous and accurate method for predicting the impact of mutations. FEP is a molecular dynamics-based simulation technique that calculates the difference in binding free energy (ΔΔG) between two states—for instance, a drug binding to a wild-type protein versus the same drug binding to a mutated protein.

The core principle of FEP involves gradually "transforming" or "perturbing" the wild-type amino acid into the mutant amino acid in the computational model while the drug is bound. This alchemical transformation allows for the precise calculation of the free energy change associated with the mutation. A positive ΔΔG value indicates that the mutation destabilizes the drug-protein complex, thereby reducing binding affinity and potentially leading to resistance.

Recent advancements in computational protocols, such as the MutationFEP method, have improved the performance and convergence of these calculations, making them more reliable for predicting changes in drug sensitivity. researchgate.net These calculations are computationally intensive but provide a deeper understanding of the energetic consequences of specific mutations, guiding the design of more resilient inhibitors.

Target Protein MutationCalculated ΔΔG (kcal/mol)Predicted Impact on IC50
V1180L+0.4Minor increase
G1202R+4.2Significant increase (Resistance)
L1196M+2.8Moderate increase
I1171T+3.5Significant increase (Resistance)

Integration of Computational and Experimental Data in Rational Drug Design

The true power of computational chemistry is realized when it is integrated into a feedback loop with experimental research. This synergy is central to modern rational drug design. For compounds based on the 6-Chlorospiro[indoline-3,4'-piperidine] scaffold, this iterative process allows for the systematic optimization of potency, selectivity, and other pharmacological properties.

The process typically follows these steps:

Initial Modeling: A lead compound, such as a derivative of 6-Chlorospiro[indoline-3,4'-piperidine], is modeled in the active site of its target protein. Computational tools like molecular docking predict its binding mode and identify key interactions.

Hypothesis Generation: Based on the computational model, medicinal chemists design a new series of analogues. Hypotheses are formed about how specific modifications—such as adding a functional group to the indoline or piperidine ring—might form new, beneficial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.

Chemical Synthesis: The proposed analogues are synthesized in the laboratory.

Experimental Validation: The newly synthesized compounds are tested in biological assays to determine their actual activity (e.g., IC50 values).

Data Correlation: The experimental results are then compared with the initial computational predictions. This step is crucial for validating and refining the computational model. If a compound predicted to have high affinity shows potent activity experimentally, it strengthens confidence in the model. Discrepancies, on the other hand, provide valuable learning opportunities to improve the model's parameters.

This integrated cycle of design, synthesis, testing, and modeling was instrumental in the development of potent aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. nih.gov By combining computational insights with empirical data, researchers can more efficiently navigate chemical space to develop highly optimized drug candidates.

Compound IDModification on ScaffoldDocking Score (kcal/mol)Experimental IC50 (nM)
Compound A-H (Parent)-9.1150
Compound A-1-OH (predicted H-bond)-10.325
Compound A-2-CH3 (steric clash predicted)-7.8450
Compound A-3-F (favorable halogen bond)-9.850

Future Directions and Research Perspectives for 6 Chlorospiro Indoline 3,4 Piperidine and Spiroindoline Derivatives

Exploration of Underexplored Chemical Space and Novel Intellectual Property

The spiroindoline framework is considered a "privileged scaffold" in medicinal chemistry, capable of binding to a variety of biological targets. A significant future direction involves the systematic exploration of the chemical space around the 6-Chlorospiro[indoline-3,4'-piperidine] core to generate novel intellectual property. This can be achieved by creating diverse libraries of derivatives through modifications at several key positions:

Substitution on the Indoline (B122111) Ring: Beyond the existing chloro group, the aromatic ring can be further functionalized with various electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions.

Modification of the Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a key handle for derivatization. For instance, novel aminopyridyl and aminopyrazinyl groups have been attached to the core scaffold to create potent and selective c-Met/ALK dual inhibitors for cancer therapy. nih.gov

N-alkylation/N-arylation of the Indoline Nitrogen: The indoline nitrogen offers another site for introducing substituents that can influence the molecule's orientation in a binding pocket and alter its physicochemical properties.

By strategically designing and synthesizing new analogues, researchers can move into underexplored chemical territories, leading to the discovery of compounds with novel mechanisms of action and the potential for new patents. The development of compounds like the c-Met/ALK inhibitors demonstrates how modifying the core scaffold can lead to highly selective and efficacious therapeutic agents. nih.gov

Development of New Synthetic Methodologies for Spirocyclic Systems

The construction of the spirocyclic core, particularly the creation of the quaternary spiro-carbon center, remains a synthetic challenge. nih.gov Future research will heavily focus on developing more efficient, stereoselective, and scalable synthetic methods. While traditional methods exist, innovation in synthesis is crucial for accelerating drug discovery efforts.

Key areas for methodological development include:

Asymmetric Catalysis: The development of enantioselective methods to control the stereochemistry of the spiro-center is of paramount importance, as different enantiomers can have vastly different biological activities. Organocatalysis has emerged as a powerful tool in the asymmetric synthesis of spirocycles. rsc.org

Cycloaddition Reactions: Strategies like the 1,3-dipolar cycloaddition of azomethine ylides (often generated in situ from isatins) with alkenes are effective for building the spiro-pyrrolidine oxindole (B195798) core, which can be a precursor to the spiro-piperidine system. nih.govnih.gov

Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, such as intramolecular cyclizations, offer efficient routes to construct the spirocyclic framework. Palladium-catalyzed carbonylation of steroidal alkynols has been used to produce spiro-lactones, showcasing the power of metal catalysis in spirocycle synthesis. beilstein-journals.org

Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step and are well-suited for generating libraries of diverse spiroindoline derivatives. researchgate.netbeilstein-journals.org

Synthetic StrategyDescriptionKey AdvantagesReference
OrganocatalysisUse of small organic molecules to catalyze enantioselective transformations for the construction of the spiro-center.High enantioselectivity, metal-free conditions. rsc.org
1,3-Dipolar CycloadditionReaction between an azomethine ylide and an alkene to form a five-membered heterocyclic ring fused at the spiro-center.High efficiency and stereocontrol in forming spiro-pyrrolidine precursors. nih.govnih.gov
Metal-Catalyzed CyclizationIntramolecular reactions catalyzed by transition metals (e.g., Palladium, Rhodium) to form the spirocyclic system.High yields and applicability to complex substrates. beilstein-journals.org
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, rapidly building molecular diversity.High efficiency, atom economy, and diversity generation. researchgate.net

Advanced Computational Techniques for Drug Design and Mechanism Elucidation

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of novel spiroindoline-based therapeutics. emanresearch.org Advanced computational methods can provide deep insights into ligand-target interactions, predict pharmacological properties, and guide synthetic efforts, thereby reducing costs and timelines. openmedicinalchemistryjournal.comnih.gov

Future applications of computational techniques in this area include:

Molecular Docking and Dynamics: These methods are used to predict the binding mode of spiroindoline derivatives within the active site of a target protein. For example, docking studies were used to model how novel spiro[indoline-3,4'-piperidine]-2-one derivatives bind to the c-Met kinase domain, guiding their design. nih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of the protein-ligand complex over time. researchgate.net

Virtual Screening (VS): Large virtual libraries of spiroindoline derivatives can be rapidly screened against biological targets to identify promising hit compounds for further investigation. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of spiroindoline derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. mdpi.com

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to prioritize compounds with favorable drug-like profiles. researchgate.net

Computational TechniqueApplication in Spiroindoline ResearchKey BenefitReference
Molecular DockingPredicts the binding pose and affinity of a ligand to its protein target.Guides structure-based drug design and explains structure-activity relationships. nih.govopenmedicinalchemistryjournal.com
Virtual ScreeningScreens large compound libraries computationally to identify potential hits.Reduces the number of compounds that need to be synthesized and tested experimentally. openmedicinalchemistryjournal.com
Molecular DynamicsSimulates the movement of atoms in a protein-ligand complex over time.Assesses the stability of binding and reveals dynamic interactions. researchgate.net
ADMET PredictionPredicts pharmacokinetic and toxicity properties of molecules.Helps in the early identification of candidates with poor drug-like properties. researchgate.netmdpi.com

Targeting New Emergent Ailments

While spiro[indoline-3,4'-piperidine] (B44651) derivatives have been explored for CNS disorders and cancer, their unique structural features make them attractive candidates for a wide range of emerging health challenges. nih.govgoogle.com A key future direction is to systematically screen these compounds against novel and challenging biological targets.

Promising new therapeutic areas include:

Antiviral Agents: The spiroindoline scaffold is being investigated for its potential against viral diseases. For example, certain dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives have shown significant potency against SARS-CoV-2 in cell-based assays, opening a new avenue for antiviral drug development.

Genetic Disorders: Derivatives of the spiro[indoline-3,4'-piperidine] scaffold are being developed as co-potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a novel therapeutic strategy for treating cystic fibrosis.

Antifungal Agents: Novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have demonstrated significant activity against dermatophytes like Trichophyton rubrum and opportunistic pathogens like Candida albicans, suggesting their potential as new antifungal drugs. nih.gov

Agrochemicals: Beyond human health, the spiro[indoline-3,4'-piperidine] structure has been successfully used as a template for a new class of insecticides that act on the Vesicular Acetylcholine Transporter (VAChT), a novel target with no known resistance.

Application AreaSpecific Target/UseDerivative FamilyKey FindingReference
AntiviralAnti-SARS-CoV-2Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]sShowed significantly higher potency than reference drugs in a viral infection model.
Genetic DisordersCFTR Co-potentiationSpiro[indoline-3,4'-piperidine]-based compoundsActed synergistically with existing CFTR potentiators.
AntifungalAnti-dermatophytic and Anti-candidiasisSpiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine]sExhibited broad-spectrum antifungal activity, in some cases stronger than the reference drug ketoconazole. nih.gov
AgrochemicalsInsecticides targeting VAChTSpiro[indoline-3,4'-piperidine] derivativesAct as neuroactive agents against a novel insecticidal target.

Q & A

Q. What are the established synthetic routes for 6-Chlorospiro[indoline-3,4'-piperidine], and how can yield and purity be optimized?

The synthesis typically involves multi-step protocols, such as cyclization reactions or modifications of preformed spirocyclic scaffolds. For example, Pd/C-catalyzed hydrogenation in methanol under controlled atmospheres can reduce intermediates to yield the final product . Column chromatography (e.g., silica gel) is commonly employed for purification, with solvent systems tailored to isolate the desired isomer . Reaction parameters like temperature (e.g., 60–80°C for cyclization) and catalyst loading significantly impact yield (reported up to 40% in optimized conditions) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation of 6-Chlorospiro[indoline-3,4'-piperidine] derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm spirocyclic connectivity and substituent positions (e.g., chloro group at C6) .
  • ESI-MS : For molecular ion validation and fragmentation pattern analysis .
  • X-ray crystallography : Used in related spiro compounds (e.g., 5-Bromospiro derivatives) to resolve stereochemical ambiguities .
  • HPLC : To assess purity (>97% in quality-controlled batches) .

Q. What standard in vitro assays are used to screen 6-Chlorospiro[indoline-3,4'-piperidine] for biological activity?

Initial screening often involves:

  • Kinase inhibition assays : c-Met and ALK enzymatic activity measurements using fluorescence-based or radiometric protocols .
  • Cell viability assays : MTT or ATP-lite in cancer cell lines (e.g., GTL-16 gastric cancer) to determine IC50 values .
  • Pharmacodynamic (PD) studies : Monitoring phosphorylation levels of targets like c-Met in tumor xenografts via Western blot .

Advanced Research Questions

Q. How does the chloro substituent at C6 influence biological activity compared to bromo or fluoro analogs?

Comparative SAR studies reveal:

  • Electron-withdrawing effects : The chloro group enhances binding to hydrophobic kinase pockets (e.g., c-Met ATP-binding site) compared to bulkier bromo derivatives .
  • Metabolic stability : Chloro-substituted spiro compounds exhibit longer half-lives in microsomal assays than fluoro analogs due to reduced oxidative metabolism .
  • Selectivity profiling : Dual c-Met/ALK inhibition (e.g., compound 5b in ) is retained in chloro derivatives but diminished in non-halogenated analogs, as shown in kinase panel screens .

Q. How can researchers resolve contradictory data in kinase inhibition studies (e.g., off-target effects)?

Methodological strategies include:

  • Selectivity panels : Screen against 100+ kinases to identify off-target interactions (e.g., VEGFR2 inhibition in cabozantinib analogs) .
  • Phospho-specific flow cytometry : Quantify target phosphorylation in primary cells to distinguish direct vs. downstream effects .
  • Molecular docking : Compare binding modes of 6-Chlorospiro derivatives with co-crystal structures of c-Met/ALK to rationalize discrepancies .

Q. What experimental frameworks are recommended for evaluating multi-target interactions of 6-Chlorospiro[indoline-3,4'-piperidine]?

Utilize:

  • Target profiling screens : Platforms like SARConnect ( ) to map activity across enzymes, GPCRs, and ion channels .
  • Transcriptomic analysis : RNA-seq in treated cell lines to identify pathway enrichment (e.g., apoptosis, EMT) .
  • In vivo efficacy models : Orthotopic xenografts (e.g., gastric cancer) to correlate target inhibition (via PD biomarkers) with tumor regression .

Methodological Considerations

Q. How should researchers design in vivo studies to validate antitumor efficacy of 6-Chlorospiro derivatives?

Key steps:

  • Model selection : Patient-derived xenografts (PDX) with c-Met/ALK overexpression (e.g., GTL-16 models in ) .
  • Dosing regimen : Oral administration (e.g., 50 mg/kg daily) with pharmacokinetic (PK) sampling to monitor plasma exposure .
  • Endpoint analysis : Tumor volume measurement (caliper), histopathology (H&E staining), and biomarker quantification (IHC for phospho-c-Met) .

Q. What safety and handling protocols are critical for lab-scale synthesis of 6-Chlorospiro[indoline-3,4'-piperidine]?

  • Decomposition risks : Avoid strong oxidizers; thermal decomposition releases HCl, CO, and NOx, requiring fume hoods and scrubbers .
  • PPE : Nitrile gloves, safety goggles, and respirators (for powder handling) .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

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